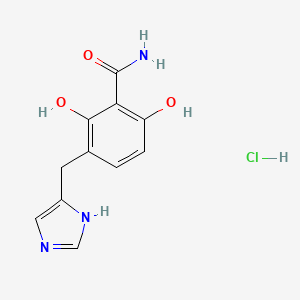
Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride: is a chemical compound with a complex structure that includes both benzamide and imidazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.
Introduction of Hydroxy Groups: The hydroxy groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Imidazole Moiety: The imidazole ring is introduced through a condensation reaction with an appropriate imidazole derivative.
Formation of the Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the benzamide core, potentially leading to the formation of amines or reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or imidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the benzamide core can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Benzamide, 2,6-dihydroxy-3-(1H-imidazol-5-ylmethyl)-, hydrochloride: This compound has a similar structure but differs in the position of the imidazole ring.
2,6-Dihydroxybenzamide: Lacks the imidazole moiety, making it less versatile in certain applications.
Imidazole derivatives: Compounds with variations in the imidazole ring structure.
Uniqueness
The uniqueness of Benzamide, 2,6-dihydroxy-3-(1H-imidazol-4-ylmethyl)-, monohydrochloride lies in its combined benzamide and imidazole structure, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
127170-82-5 |
|---|---|
分子式 |
C11H12ClN3O3 |
分子量 |
269.68 g/mol |
IUPAC名 |
2,6-dihydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C11H11N3O3.ClH/c12-11(17)9-8(15)2-1-6(10(9)16)3-7-4-13-5-14-7;/h1-2,4-5,15-16H,3H2,(H2,12,17)(H,13,14);1H |
InChIキー |
GADDMWCGXITNKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CC2=CN=CN2)O)C(=O)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



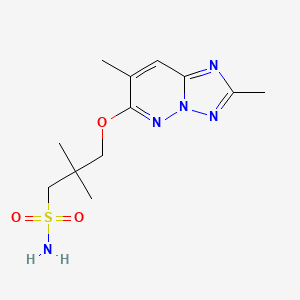
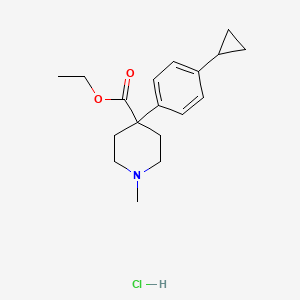
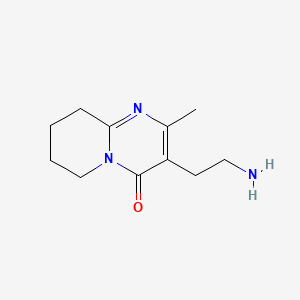
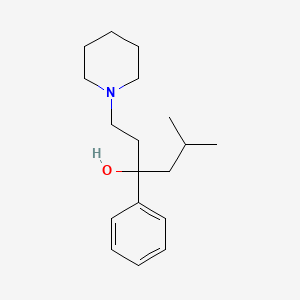
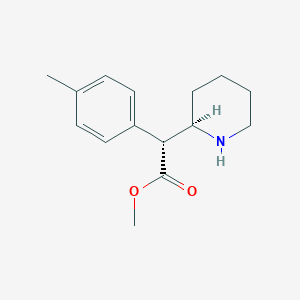
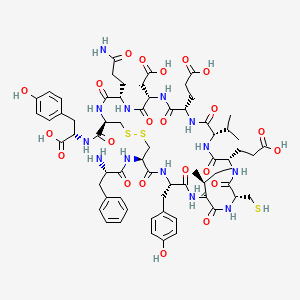
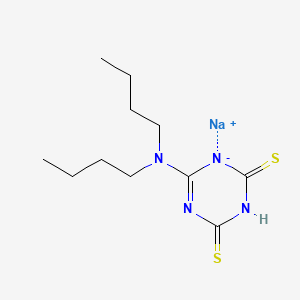
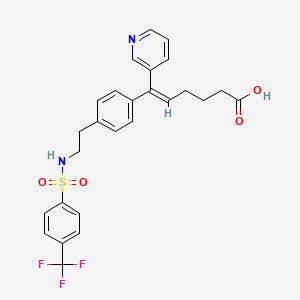

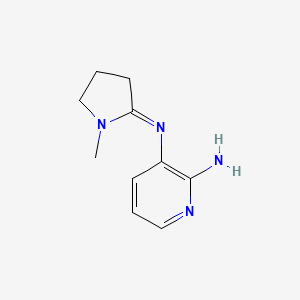
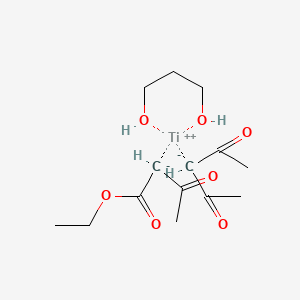
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12765359.png)

